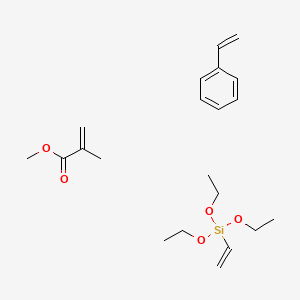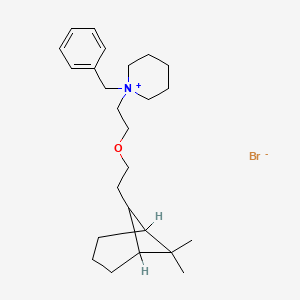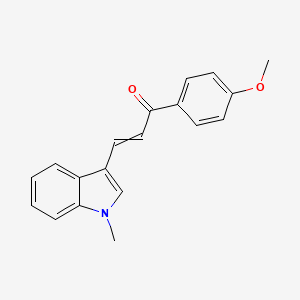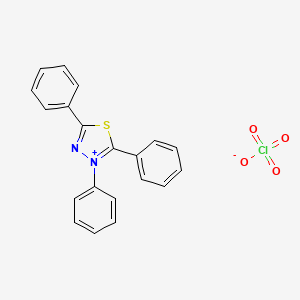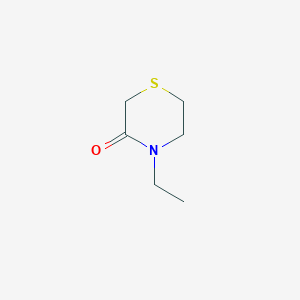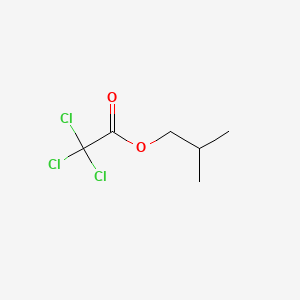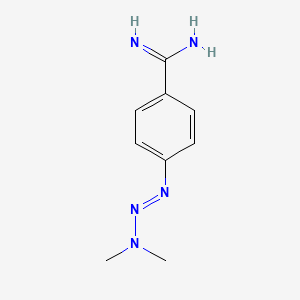
4-(Dimethylaminodiazenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves several steps. One common method includes the reaction of benzaldehyde with aminobenzene under reductive amination conditions. This reaction typically requires an alkaline environment and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-(Dimethylaminodiazenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Dimethylaminodiazenyl)benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: Its trypanocidal properties make it valuable in studying and treating diseases caused by trypanosomes.
Medicine: It is used in the treatment of trypanosomiasis and other parasitic infections.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves binding to DNA and RNA, interfering with their functions. It targets specific molecular pathways, including the inhibition of enzymes like amiloride-sensitive amine oxidase and mitochondrial peroxiredoxin-5 . This interference disrupts the normal cellular processes of the parasites, leading to their death.
Comparaison Avec Des Composés Similaires
4-(Dimethylaminodiazenyl)benzenecarboximidamide is unique due to its specific trypanocidal activity. Similar compounds include:
4,4’-(1-Triazene-1,3-diyl)bis-benzenecarboximidamide: Another trypanocidal agent with similar properties.
Diminazine aceturate: A derivative used in veterinary medicine for treating parasitic infections.
These compounds share similar chemical structures and pharmacological activities but may differ in their specific applications and efficacy.
Propriétés
Numéro CAS |
35772-73-7 |
|---|---|
Formule moléculaire |
C9H13N5 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(dimethylaminodiazenyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N5/c1-14(2)13-12-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Clé InChI |
HEEJJECYBIHHQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
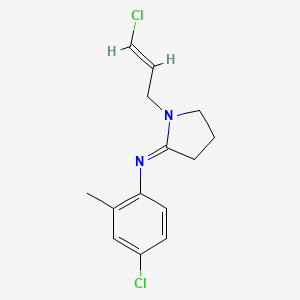
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
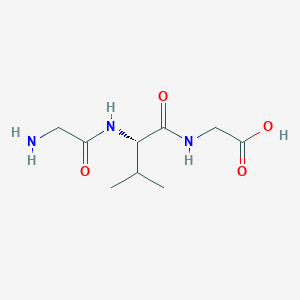
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
